molecular formula C27H34N4O8S B2992313 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533871-72-6

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2992313
CAS No.: 533871-72-6
M. Wt: 574.65
InChI Key: OMLLLARVANVWGJ-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C27H34N4O8S and its molecular weight is 574.65. The purity is usually 95%.
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Biological Activity

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel benzamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The synthesis of this compound involves the coupling of a morpholino sulfonyl group with a 1,3,4-oxadiazole moiety. The synthetic pathway typically includes:

  • Preparation of the 1,3,4-oxadiazole core.
  • Introduction of the sulfonyl group via nucleophilic substitution.
  • Final coupling with the benzamide structure.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antifungal and anticancer properties. The following sections summarize key findings.

Antifungal Activity

Research indicates that compounds containing oxadiazole and sulfone moieties exhibit significant antifungal activity. For instance:

  • A study reported that similar oxadiazole derivatives demonstrated inhibition rates against Sclerotinia sclerotiorum ranging from 47.2% to 86.1%, with some compounds outperforming standard fungicides like quinoxyfen .
CompoundInhibition Rate (%)EC50 (mg/L)
Compound 13p86.15.17
Compound 13f77.86.67
Hymexazol77.014.19

This suggests that the target compound could potentially exhibit similar antifungal properties due to its structural similarities.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit PI3-kinase activity, a critical pathway in cancer cell proliferation and survival . Inhibitors of this pathway have shown promise in various cancer types.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Case Study on Insecticidal Activity : A series of benzamides substituted with oxadiazoles showed lethal activities against pests such as Mythimna separate and Helicoverpa armigera, indicating that modifications in the oxadiazole structure can enhance bioactivity .
  • Fungicidal Efficacy : Compounds derived from sulfone and oxadiazole structures were tested against multiple plant pathogenic fungi, showing superior efficacy compared to commercial fungicides . This highlights the potential agricultural applications of such compounds.

Structure-Activity Relationship (SAR)

The biological activities observed can be attributed to specific structural features:

  • The presence of the sulfonyl group enhances solubility and bioavailability.
  • The oxadiazole ring contributes to the mechanism of action through interaction with target enzymes or receptors.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8S/c1-6-35-22-13-20(14-23(36-7-2)24(22)37-8-3)26-29-30-27(39-26)28-25(32)19-9-11-21(12-10-19)40(33,34)31-15-17(4)38-18(5)16-31/h9-14,17-18H,6-8,15-16H2,1-5H3,(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLLLARVANVWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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